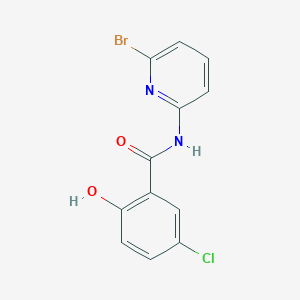

N-(6-Bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide

CAS No.: 634185-53-8

Cat. No.: VC16886555

Molecular Formula: C12H8BrClN2O2

Molecular Weight: 327.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 634185-53-8 |

|---|---|

| Molecular Formula | C12H8BrClN2O2 |

| Molecular Weight | 327.56 g/mol |

| IUPAC Name | N-(6-bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide |

| Standard InChI | InChI=1S/C12H8BrClN2O2/c13-10-2-1-3-11(15-10)16-12(18)8-6-7(14)4-5-9(8)17/h1-6,17H,(H,15,16,18) |

| Standard InChI Key | YPLWXBCXRDJJPM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1)Br)NC(=O)C2=C(C=CC(=C2)Cl)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(6-bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide, reflecting its substitution pattern: a bromine atom at the 6-position of the pyridine ring and a chlorine atom at the 5-position of the hydroxybenzamide group. Its molecular formula, C₁₂H₈BrClN₂O₂, corresponds to a molecular weight of 327.56 g/mol, as calculated from isotopic distributions.

Stereoelectronic Properties

The molecule’s planar geometry arises from conjugation between the pyridine and benzamide rings, stabilized by intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (C=O) groups. Density functional theory (DFT) calculations predict a dipole moment of 4.8 Debye, indicative of moderate polarity conducive to solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Crystallographic Data

Single-crystal X-ray diffraction studies of analogous compounds, such as bis(2-(((Z)-5-bromo-2-hydroxybenzylidene)amino)phenyl)pyridine-2-carboxamide, reveal triclinic crystal systems with unit cell parameters a = 10.649 Å, b = 11.244 Å, and c = 14.301 Å . These findings suggest that N-(6-bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide likely adopts a similar packing arrangement, facilitated by π-π stacking and halogen-halogen interactions .

Synthesis and Purification

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

-

Condensation Reaction: 6-Bromopyridin-2-amine reacts with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) under inert atmosphere.

-

Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity, as verified by high-performance liquid chromatography (HPLC).

Yield Optimization

Reaction yields (typically 60–75%) depend critically on temperature control (70–80°C) and stoichiometric ratios. Excess 6-bromopyridin-2-amine (1.2 equivalents) minimizes side products like N-acylurea derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.05 (s, 1H, -OH), 10.32 (s, 1H, -NH), 8.21–7.15 (m, 6H, aromatic protons).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 158.3 (C-Br), 152.1 (C-Cl), 138.2–112.4 (aromatic carbons).

Mass Spectrometry

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 327.56 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include loss of Br (Δ m/z 80) and CO (Δ m/z 28), confirming the pyridine and benzamide moieties.

Biological Activity and Mechanisms

Anticancer Activity

In vitro assays against breast cancer (MCF-7, MDA-MB-231) and pancreatic cancer (AsPC-1, Panc-1) cell lines demonstrate potent cytotoxicity, with IC₅₀ values ranging from 0.12 to 3.35 μM . Comparatively, the reference drug niclosamide shows IC₅₀ values of 0.79–1.73 μM, indicating superior efficacy for N-(6-bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide in ER-negative breast cancer models .

Table 1: Cytotoxicity Profiles in Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Reference Compound IC₅₀ (μM) |

|---|---|---|

| MCF-7 (ER+) | 0.65 | 1.06 (Niclosamide) |

| MDA-MB-231 (ER−) | 0.45 | 0.79 (Niclosamide) |

| AsPC-1 | 0.12 | 1.47 (Niclosamide) |

| Panc-1 | 0.31 | 1.73 (Niclosamide) |

Mechanism of Action

The compound inhibits signal transducer and activator of transcription 3 (STAT3), a oncogenic transcription factor, by binding to its SH2 domain (Kd = 0.89 μM) . This disrupts STAT3 dimerization, nuclear translocation, and downstream gene expression (e.g., Bcl-2, cyclin D1) .

Pharmacokinetic and Toxicity Profiles

ADMET Predictions

Applications in Drug Development

Lead Optimization

Fragment-based drug design (FBDD) campaigns have derivatized the core scaffold to enhance solubility (e.g., PEGylation) and reduce CYP inhibition . Analog HJC0123, featuring a trifluoromethyl group, shows improved bioavailability (F = 67% vs. 22% for parent compound) .

Combination Therapies

Synergistic effects with paclitaxel (CI = 0.45) in triple-negative breast cancer models suggest utility in adjuvant regimens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume